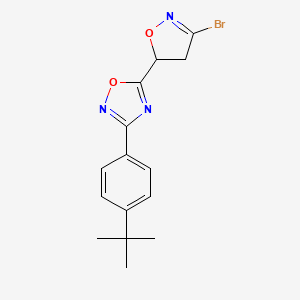
Antileishmanial agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-2 is a synthetic compound designed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound is part of a broader class of antileishmanial agents that aim to provide effective and safe treatment options with reduced side effects compared to traditional therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-2 involves several key steps, including the formation of intermediate compounds through various organic reactions. Common synthetic methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Povarov Reaction: This is a multi-component reaction involving an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of Antileishmanial agent-2 involves its interaction with specific molecular targets within the Leishmania parasite. The compound disrupts the parasite’s metabolic pathways, leading to cell death. Key molecular targets include enzymes involved in DNA replication and protein synthesis, as well as membrane-bound proteins that regulate ion transport.
Vergleich Mit ähnlichen Verbindungen
Miltefosine: An oral antileishmanial agent that disrupts cell membrane integrity.
Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane.
Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis.
Uniqueness of Antileishmanial agent-2: this compound is unique due to its specific molecular structure, which allows for targeted action against Leishmania parasites with minimal side effects. Its synthetic versatility also enables the development of various derivatives with enhanced efficacy and safety profiles.
Eigenschaften
Molekularformel |
C15H16BrN3O2 |
|---|---|
Molekulargewicht |
350.21 g/mol |
IUPAC-Name |
5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
GXEBTEDSQDGJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















